2-Fluoro-2-(4-methoxyphenyl)propanoic acid
Description
Strategic Significance of Fluorine Atom Incorporation in Organic Molecules for Advanced Research
The introduction of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. tandfonline.comresearchgate.net This is due to the unique characteristics of fluorine, it being the most electronegative element, and its relatively small size, which is comparable to a hydrogen atom. tandfonline.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting significant stability to the molecule. wikipedia.orgresearchgate.net
In the context of drug discovery and medicinal chemistry, these properties are strategically exploited to enhance a molecule's therapeutic potential. nih.gov Key advantages of fluorination include:
Improved Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.gov
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its interactions with biological targets. tandfonline.com It can participate in favorable electrostatic interactions and hydrogen bonds, leading to stronger and more selective binding to proteins and enzymes.
Applications in PET Imaging: The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a critical tool in diagnostics and in studying the in vivo distribution of drugs. tandfonline.comresearchgate.net
Table 1: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The high bond energy of the C-F bond resists enzymatic cleavage. tandfonline.com |
| Binding Affinity | Can be enhanced | Fluorine's electronegativity can lead to favorable polar and electrostatic interactions with target proteins. tandfonline.com |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. tandfonline.comnih.gov |
| Acidity (pKa) | Can be altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups. researchgate.net |
| Conformation | Can be influenced | The size and electronic properties of fluorine can create a conformational bias in the molecule. researchgate.net |
Historical Development and Evolution of Research on Fluorinated Propanoic Acid Derivatives
The journey of organofluorine chemistry began in the 19th century, well before elemental fluorine was even isolated. researchgate.netnih.gov Early milestones include the synthesis of fluoromethane (B1203902) in 1835 and benzoyl fluoride (B91410) in 1862 through halogen exchange reactions. wikipedia.orgnih.gov However, the high reactivity and hazardous nature of fluorinating agents kept the field relatively niche until the 20th century. nih.govnumberanalytics.com
A significant turning point was the development of industrial-scale organofluorine chemistry, driven by the demand for new materials like chlorofluorocarbons (CFCs) for refrigeration and fluoropolymers like Polytetrafluoroethylene (PTFE), commercially known as Teflon. researchgate.net Research accelerated dramatically during World War II, particularly in connection with the Manhattan Project, which required inert and stable fluorinated compounds for uranium enrichment. researchgate.net
In the realm of pharmaceuticals, the class of arylpropanoic acids gained prominence with the discovery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The development of fluorinated analogues in various drug classes soon followed, as researchers began to appreciate the strategic benefits of fluorine incorporation. The evolution of synthetic methods, from early halogen exchange (halex) reactions and the Swarts reaction to modern electrophilic and nucleophilic fluorination techniques, has been critical in expanding the accessibility and diversity of fluorinated propanoic acid derivatives. numberanalytics.comresearchgate.net
Table 2: Timeline of Key Developments in Organofluorine Chemistry
| Year | Development | Significance |
|---|---|---|
| 1835 | First synthesis of an organofluorine compound (fluoromethane). wikipedia.org | Demonstrated the feasibility of forming a carbon-fluorine bond. |
| 1886 | Isolation of elemental fluorine by Henri Moissan. numberanalytics.com | Paved the way for direct fluorination chemistry, though challenges remained. |
| Early 1900s | Development of the Swarts reaction. numberanalytics.com | Provided a reliable method for introducing fluorine via halogen exchange. |
| 1930s-1940s | Commercial production of CFCs and PTFE (Teflon). researchgate.net | Marked the beginning of industrial organofluorine chemistry and materials science. |
| Post-WWII | Electrochemical fluorination (ECF) process is commercialized. researchgate.net | Enabled the production of a wider range of perfluorinated compounds. |
| 1960s | Discovery of ibuprofen, a key arylpropanoic acid. | Spurred research into related structures, including fluorinated analogues. |
| Late 20th Century | Development of modern selective fluorinating agents (e.g., Selectfluor). researchgate.net | Allowed for more precise and controlled introduction of fluorine into complex molecules. |
Positioning of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid within Contemporary Chemical Synthesis and Mechanistic Studies
This compound is a member of the α-fluoro-α-arylpropanoic acid class of compounds. This structure is of significant interest in contemporary chemical research. The molecule itself combines several key features:
An α-fluoro substituent at a quaternary stereocenter, which presents a considerable synthetic challenge. nih.gov
A propanoic acid backbone, a common scaffold in biologically active molecules.
A 4-methoxyphenyl (B3050149) (p-anisyl) group, an electron-donating aromatic system that can influence the molecule's reactivity and electronic properties.
While specific, extensive research on this compound itself is not widely documented in mainstream literature, its structural motifs place it at the intersection of several important research areas. It serves as a model compound for developing and evaluating new synthetic methodologies for creating challenging C-F bonds, particularly at stereogenic centers. nih.gov
The synthesis of such compounds typically involves the direct fluorination of a precursor, often using electrophilic fluorinating reagents like Selectfluor® on a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate derived from the corresponding arylpropanoic acid. researchgate.net Mechanistic studies in this area focus on understanding the pathways of these fluorination reactions, including the potential roles of radical intermediates or charge-transfer complexes, to improve reaction efficiency, selectivity, and scope. researchgate.netnih.gov The presence of the methoxy (B1213986) group on the phenyl ring can be used to probe electronic effects within these reaction mechanisms.
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
GKJVMFUWLROCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 2 4 Methoxyphenyl Propanoic Acid and Analogues
Established Retrosynthetic Strategies for Construction of the Core Structure
A plausible retrosynthetic analysis of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid reveals several key disconnections, highlighting the strategic application of well-established organic reactions. The primary bond formations to consider are the carbon-carbon bond between the aromatic ring and the propanoic acid moiety, and the carbon-fluorine bond at the α-position.
Application of Friedel-Crafts Acylation in Precursor Synthesis
One of the most fundamental methods for forming a carbon-carbon bond between an aromatic ring and an acyl group is the Friedel-Crafts acylation. tamu.edudepaul.eduvedantu.com In the context of synthesizing this compound, this reaction can be employed to generate a key precursor, a 2-halo-1-(4-methoxyphenyl)propan-1-one.
The reaction typically involves the acylation of an activated aromatic ring, such as anisole (B1667542) (methoxybenzene), with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). tamu.edudepaul.edu For instance, the reaction of anisole with 2-chloropropionyl chloride would yield 2-chloro-1-(4-methoxyphenyl)propan-1-one. The methoxy (B1213986) group on the anisole ring is an ortho-, para-directing group, leading to a mixture of isomers, with the para-substituted product generally being the major one due to reduced steric hindrance. vedantu.comyoutube.com
The resulting α-haloketone is a versatile intermediate. The ketone can be subjected to further transformations, such as reduction and subsequent fluorination, or direct nucleophilic fluorination to introduce the fluorine atom at the α-position. The carbonyl group can then be converted to the carboxylic acid moiety through various oxidation methods.
| Arene | Acylating Agent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Anisole | Acetyl Chloride | AlCl₃ | 4-Methoxyacetophenone | tamu.edudepaul.edu |
| Toluene | Propionyl Chloride | AlCl₃ | 4-Methylpropiophenone | wisc.edu |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ring Assembly (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. tcichemicals.com This reaction is instrumental in constructing the bond between the 4-methoxyphenyl (B3050149) group and the propanoic acid precursor.
A typical Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.com In a synthetic route towards this compound, one could envision coupling 4-methoxyphenylboronic acid with a suitable α-fluoro-α-halopropanoate derivative, such as ethyl 2-bromo-2-fluoropropanoate.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and ligands have been developed to achieve high yields and functional group tolerance. rsc.org For instance, the use of pentafluorophenylboronic acid in Suzuki-Miyaura coupling has been successfully demonstrated under specific conditions, highlighting the applicability of this reaction to fluorinated substrates. nih.gov
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 4-Methoxybiphenyl | rsc.org |
| Phenyl iodide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ | CsF/Ag₂O | 2,3,4,5,6-Pentafluorobiphenyl | nih.gov |
Nucleophilic Aromatic Substitution Routes for Methoxy Group Introduction on Fluorinated Intermediates
Nucleophilic aromatic substitution (SNAr) provides a pathway for the introduction of nucleophiles, such as a methoxy group, onto an activated aromatic ring. nih.gov This strategy can be employed in the synthesis of this compound by starting with a difluorinated aromatic precursor.
The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov In the case of a di- or tri-fluorinated phenylpropanoic acid derivative, a fluorine atom can act as a leaving group, especially when activated by other substituents or when the reaction is carried out in a protic solvent like methanol. ebyu.edu.tr
For instance, the reaction of a 2-fluoro-2-(4-fluorophenyl)propanoic acid derivative with sodium methoxide (B1231860) could potentially lead to the substitution of the para-fluorine atom with a methoxy group. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. stackexchange.com
| Substrate | Nucleophile | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4-Dinitrofluorobenzene | Ammonia | - | 2,4-Dinitroaniline | researchgate.net |
| Pentafluoropyridine | Phenoxide | - | 4-Phenoxytetrafluoropyridine | nih.gov |
Alkylation and Hydrolysis of Malonate Esters for Propanoic Acid Moiety Formation
The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids. nih.govunizar.esmdpi.com This synthetic route involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. scilit.comwikipedia.orgaskthenerd.commasterorganicchemistry.comlibretexts.orgvedantu.com
To apply this to the synthesis of this compound, a precursor such as a 1-(halomethyl)-4-methoxybenzene could be used to alkylate diethyl malonate. The resulting substituted malonic ester would then be fluorinated at the α-position. Subsequent hydrolysis of the ester groups followed by decarboxylation upon heating would afford the desired product.
Alternatively, a fluorinated alkylating agent could be employed. The key steps of the malonic ester synthesis are the formation of a stabilized enolate from the malonic ester, nucleophilic attack of the enolate on an alkyl halide, hydrolysis of the diester to a dicarboxylic acid, and finally, decarboxylation to the final carboxylic acid. masterorganicchemistry.com
| Step | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Enolate Formation | Diethyl malonate, Sodium ethoxide | Diethyl malonate enolate | nih.govscilit.com |
| Alkylation | Alkyl halide | Alkyl-substituted diethyl malonate | unizar.esresearchgate.net |
| Hydrolysis | Aqueous acid (e.g., H₃O⁺) | Alkyl-substituted malonic acid | nih.govresearchgate.net |
| Decarboxylation | Heat | Substituted acetic acid | nih.govscilit.com |
Advanced Stereoselective Synthesis of Fluorinated α-Arylpropanoic Acids
The biological activity of many α-arylpropanoic acids is stereospecific, with one enantiomer often being significantly more potent than the other. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Enantioselective Fluorination Techniques at the α-Position
The direct introduction of a fluorine atom at the α-position of a carbonyl compound in an enantioselective manner is a challenging but highly desirable transformation. Recent advances in catalysis have led to the development of several effective methods for the asymmetric α-fluorination of various carbonyl substrates.
One approach involves the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction. Both metal-based and organocatalytic systems have been successfully employed. For example, chiral iridium complexes have been used for the highly enantioselective α-fluorination of 2-acyl imidazoles. nih.gov Similarly, chiral nucleophiles in combination with achiral transition metal complexes can facilitate the enantioselective α-fluorination of acid chlorides. nih.gov
Organocatalysis, utilizing small chiral organic molecules to catalyze the reaction, has also emerged as a powerful tool for asymmetric fluorination. Chiral hydrogen-bonding-based organocatalysts, such as thioureas and squaramides, have been shown to promote enantioselective fluorination reactions. unizar.esscilit.comresearchgate.net These catalysts activate the substrate and/or the fluorinating agent through non-covalent interactions, thereby directing the approach of the electrophilic fluorine source to one face of the enolate intermediate. The development of kinetic resolution techniques for racemic 2-aryl-2-fluoropropanoic acids also provides a viable route to the enantiomerically pure compounds. mdpi.com
| Substrate Type | Catalyst Type | Fluorinating Agent | Key Feature | Reference |
|---|---|---|---|---|
| Acid Chlorides | Chiral nucleophile + Transition metal complex | N-Fluorodibenzene-sulfonimide (NFSI) | Dual activation of ketene (B1206846) enolates | nih.gov |
| 2-Acyl Imidazoles | Chiral Iridium Complex | - | High enantioselectivity for specific substrates | nih.gov |
| Aldehydes | N-heterocyclic carbenes (NHCs) | - | Asymmetric fluorination of azolium enolates | nih.gov |
| Carbonyl Compounds | Chiral Thioureas/Squaramides | Selectfluor, NFSI | Hydrogen-bonding based activation | unizar.esscilit.comresearchgate.net |
Kinetic Resolution Protocols for Chiral Enrichment
Kinetic resolution is a widely used method for separating racemic mixtures. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster to form a product, leaving the unreacted substrate enriched in the other enantiomer.
Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolution. For resolving racemic 2-fluoro-2-arylpropanoic acids, a common strategy involves the enantioselective hydrolysis of their corresponding racemic esters.
In a typical procedure, the racemic methyl or ethyl ester of this compound is subjected to hydrolysis in the presence of a lipase, such as Amano Lipase PS (from Burkholderia cepacia). mdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester (e.g., the S-enantiomer) to the corresponding carboxylic acid at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, allowing for the separation of the enantioenriched carboxylic acid and the unreacted, enantioenriched ester (e.g., the R-enantiomer). mdpi.com This method can produce both enantiomers in high enantiomeric purity. mdpi.com
An alternative to enzymatic hydrolysis is the non-enzymatic, catalyst-controlled enantioselective esterification of the racemic acid. A highly effective method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids uses the chiral acyl-transfer catalyst (+)-benzotetramisole (BTM). dntb.gov.uaresearchgate.netresearchgate.net
In this protocol, the racemic acid is reacted with an achiral alcohol, such as bis(α-naphthyl)methanol, in the presence of a coupling agent like pivalic anhydride and a catalytic amount of (+)-BTM. The chiral catalyst preferentially activates one enantiomer of the carboxylic acid towards esterification. This results in the formation of the corresponding ester from one enantiomer while the other enantiomer remains largely as the unreacted carboxylic acid. dntb.gov.uaresearchgate.net This technique has proven effective for a range of 2-aryl-2-fluoropropanoic acids, providing both the ester and the recovered acid with good to high enantiomeric excesses. dntb.gov.ua
| Aryl Group (in 2-Aryl-2-fluoropropanoic acid) | Yield of Ester (%) | ee of Ester (%) | ee of Recovered Acid (%) | Selectivity Factor (s) |
| 4-Biphenylyl | 45 | 87 | 71 | 29 |
| 4-Isobutylphenyl (2-fluoroibuprofen) | 40 | 88 | 59 | 31 |
| 6-Methoxy-2-naphthyl | 45 | 92 | 75 | 45 |
| 4-Bromophenyl | 46 | 93 | 81 | 58 |
Chiral Auxiliary-Mediated Stereoselective Alkylation and Subsequent Auxiliary Removal
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantioenriched product.
For the synthesis of this compound, this strategy would typically involve the following steps:
Attachment: The achiral precursor, 2-(4-methoxyphenyl)propanoic acid, is covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form an amide.
Stereoselective Fluorination: The resulting chiral amide is deprotonated to form a chiral enolate. The inherent chirality of the auxiliary blocks one face of the enolate, forcing an electrophilic fluorinating agent (e.g., NFSI) to attack from the less sterically hindered face. This results in a highly diastereoselective fluorination.
Auxiliary Removal: The chiral auxiliary is cleaved from the fluorinated product, typically via hydrolysis, to yield the desired enantiomer of this compound. The auxiliary can often be recovered and reused.
While this approach is conceptually straightforward and powerful for controlling stereochemistry in alkylation and aldol (B89426) reactions, its specific application for the direct α-fluorination of α-aryl propanoic acid derivatives is less commonly documented than organocatalytic or resolution methods. Nevertheless, it remains a viable and potent strategy for the synthesis of complex chiral molecules.
Emerging Trends in Sustainable Synthesis of Fluorinated Organic Compounds
The synthesis of fluorinated molecules like this compound is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. Traditional fluorination methods often rely on hazardous reagents, such as elemental fluorine or hydrofluoric acid, which are highly toxic and corrosive. mt.com Modern synthetic strategies are increasingly focused on developing safer, more efficient, and environmentally benign alternatives. These emerging trends aim to improve atom economy, reduce waste, and utilize milder reaction conditions, offering new pathways for the synthesis of valuable fluorinated compounds in the pharmaceutical, agrochemical, and materials science sectors. beilstein-journals.orghokudai.ac.jp
Key advancements in this area include transition-metal-catalyzed C–H bond activation, visible-light photoredox catalysis, and electrochemical fluorination. beilstein-journals.orgmdpi.com These methods provide novel retrosynthetic disconnections, allowing for the direct introduction of fluorine into complex molecules without the need for pre-functionalized substrates. beilstein-journals.org
Transition-Metal-Catalyzed C–H Fluorination
Direct C–H bond activation has become a powerful and sustainable strategy for synthesizing fluorinated molecules. beilstein-journals.org This approach is atom-economical and allows for the late-stage functionalization of complex molecular scaffolds, which is highly valuable in drug discovery. beilstein-journals.orgnih.gov Catalysts based on transition metals like palladium (Pd), copper (Cu), and silver (Ag) can selectively activate otherwise inert C–H bonds, enabling the direct introduction of fluorine. ikprress.org This method avoids the lengthy preparation of pre-functionalized starting materials, thus reducing step counts and waste generation. For instance, palladium-catalyzed C–H activation has been successfully employed for the fluorination of various aromatic and heteroaromatic compounds. nih.govmdpi.com
Photocatalytic Fluorination
Visible-light photoredox catalysis has emerged as a prominent sustainable methodology due to its mild reaction conditions and high functional group tolerance. mdpi.com This technique uses light to excite a photocatalyst, which then initiates the fluorination reaction, often via radical intermediates. mdpi.com It has proven effective for the direct C–H fluorination of unactivated arenes and the synthesis of acyl fluorides and fluorinated amino acids using reagents like N-fluorobenzenesulfonimide (NFSI). ucd.ie A key advantage is the ability to use low-energy visible light, reducing the energy consumption of the process and offering a green alternative to traditional high-temperature reactions. mdpi.com
Electrochemical Fluorination
Electrochemical synthesis offers a reagent-free, environmentally friendly approach to fluorination. rsc.org By using electricity to drive the reaction, it minimizes the need for chemical oxidants or reductants, often generating minimal waste. rsc.orgresearchgate.net Electrochemical methods can be used for the synthesis of aryl fluorides and for the fluorination of various organic compounds, including the conversion of carboxylic acids into valuable α-fluorinated derivatives. hokudai.ac.jpresearchgate.net The use of recyclable ionic liquids as electrolytes in electrochemical fluorination further enhances the sustainability of this technique. rsc.org
Modern Fluorinating Reagents
A significant trend in sustainable synthesis is the development and use of safer, easier-to-handle fluorinating agents. While traditional reagents like elemental fluorine are highly reactive and non-selective, modern electrophilic fluorinating reagents have become indispensable. mt.com Compounds such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are stable, crystalline solids that offer high selectivity and are compatible with a wide range of catalytic systems, including those used in photocatalytic and electrochemical processes. mt.commdpi.comwikipedia.org These reagents have simplified the incorporation of fluorine into complex molecules, making the processes safer and more practical for both laboratory and industrial scales. mdpi.comresearchgate.net
The following table summarizes and compares these emerging sustainable methodologies.
| Methodology | Principle | Key Advantages | Typical Reagents/Catalysts | Applicable To Analogues Of |
|---|---|---|---|---|
| Transition-Metal-Catalyzed C–H Fluorination | Direct activation of inert C–H bonds by a metal catalyst to create a site for fluorination. beilstein-journals.org | High atom economy, late-stage functionalization, reduced need for pre-functionalized substrates. nih.govikprress.org | Pd, Cu, Ag catalysts; NFSI, Selectfluor. ikprress.orgnih.gov | Arylpropanoic acids |
| Visible-Light Photoredox Catalysis | Use of light to generate reactive intermediates that facilitate fluorination under mild conditions. mdpi.com | Mild conditions, high functional group tolerance, low energy consumption. mdpi.com | Organic dyes or metal complexes as photocatalysts; NFSI. mdpi.comucd.ie | Aryl C-H bonds, amino acids |
| Electrochemical Fluorination | Using electrical current to drive the fluorination reaction, minimizing chemical reagents. rsc.org | Environmentally friendly, minimal byproducts, high control over reaction potential. hokudai.ac.jpresearchgate.net | Et3N·3HF, Selectfluor; often performed in ionic liquids. mdpi.comrsc.org | Aryl compounds, carboxylic acids |
Chemical Reactivity and Transformation Studies of 2 Fluoro 2 4 Methoxyphenyl Propanoic Acid
Investigations into Selective Functional Group Transformations
The methoxy (B1213986) group (-OCH₃) on the phenyl ring is a common site for metabolic oxidation in many pharmaceutical compounds. While direct oxidation of the methoxy group in 2-fluoro-2-(4-methoxyphenyl)propanoic acid to a quinone-type structure is a theoretical possibility under strong oxidizing conditions, a more synthetically relevant transformation is its demethylation to the corresponding phenol, 2-fluoro-2-(4-hydroxyphenyl)propanoic acid.
This transformation is significant as the resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, to produce a variety of analogs. A common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). A notable example of a large-scale demethylation of a similar compound, 4-methoxyphenylbutyric acid, was successfully achieved using molten pyridinium (B92312) hydrochloride. This method proved to be efficient and scalable, suggesting its potential applicability for the demethylation of this compound. researchgate.netmdma.ch
Table 1: Potential Reagents for Demethylation of the Methoxy Group
| Reagent | Typical Conditions | Product |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-Fluoro-2-(4-hydroxyphenyl)propanoic acid |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 2-Fluoro-2-(4-hydroxyphenyl)propanoic acid |
| Pyridinium hydrochloride | Molten, 180-210 °C | 2-Fluoro-2-(4-hydroxyphenyl)propanoic acid |
This table presents potential demethylation methods based on general knowledge of aryl methyl ether cleavage and studies on analogous compounds.
The carboxylic acid group is readily susceptible to reduction to a primary alcohol. This transformation is a fundamental reaction in organic synthesis, providing access to a different class of compounds with altered polarity and biological properties. The standard reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the corresponding alcohol. chemguide.co.uk
In the case of this compound, reduction with LiAlH₄ would yield 2-fluoro-2-(4-methoxyphenyl)propan-1-ol. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk
Reaction Scheme: Reduction of this compound
This transformation provides a pathway to alcohol derivatives, which can be further modified, for instance, by esterification of the hydroxyl group to introduce different functionalities.
The fluorine atom in this compound is located at a tertiary benzylic position. Nucleophilic substitution of a fluorine atom at a saturated carbon center is generally challenging due to the high strength of the carbon-fluorine bond. nih.gov Unlike other halogens, fluoride (B91410) is a poor leaving group in bimolecular nucleophilic substitution (SN2) reactions. acs.org For tertiary halides, an SN1 mechanism involving the formation of a carbocation intermediate is more likely. The benzylic position of the target molecule could stabilize such a carbocation.
However, the activation of the C-F bond is a significant hurdle. nih.gov Studies on the reactivity of benzylic fluorides have shown that their substitution often requires specific activation methods. For instance, the use of a self-assembled molecular container has been demonstrated to activate tertiary alkyl fluorides and benzylic fluorides towards elimination and nucleophilic attack by stabilizing the intermediate carbocation through cation-π interactions. nih.gov Another approach involves the use of water as a co-solvent to enable bimolecular nucleophilic substitution reactions of activated alkyl fluorides through hydrogen bonding, which stabilizes the transition state. acs.org These findings suggest that direct nucleophilic substitution of the fluorine atom in this compound is not a trivial process and would likely necessitate specialized reaction conditions.
Reaction Kinetics and Mechanistic Pathways of Derivatization Reactions
The study of reaction kinetics and mechanistic pathways is essential for optimizing reaction conditions and understanding the factors that control product formation. A relevant investigation in this area is the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification. nih.govmdpi.com
In a study on the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids, it was found that the reaction of the o-methoxyphenyl analog led to rapid decomposition of the substrate. nih.gov However, for other analogs, good to high selectivity was achieved. nih.gov The kinetic resolution of racemic 2-fluoroibuprofen, a structurally similar compound, afforded the optically active ester with high selectivity. nih.gov This process involves the use of a chiral acyl-transfer catalyst, which selectively catalyzes the esterification of one enantiomer over the other. nih.gov
The mechanism of this kinetic resolution involves the formation of a mixed anhydride (B1165640) from the carboxylic acid, which then reacts with an alcohol in the presence of the chiral catalyst. The enantioselectivity arises from the differential rates of reaction of the two enantiomers with the catalyst-alcohol complex. Such studies provide valuable insights into the steric and electronic factors that influence the reactivity of the carboxylic acid group in this class of compounds.
Strategies for Targeted Structural Modifications and Analog Synthesis
Targeted structural modifications of this compound are aimed at exploring the structure-activity relationship and developing new compounds with improved properties. Key strategies involve modifications of the carboxylic acid, the methoxy group, and the aromatic ring.
Modification of the Carboxylic Acid: The carboxylic acid functionality is a versatile handle for derivatization. Standard peptide coupling reagents can be used to synthesize a wide range of amides. For example, 2-(benzofuran-2-yl)propanoic acid has been successfully coupled with various amino-phenols to generate amide derivatives. nih.gov A similar strategy could be applied to this compound to produce a library of amide analogs. Furthermore, the carboxylic acid can be converted to a hydrazide, which can then be used as a starting material for the synthesis of various heterocyclic compounds, as demonstrated with 2-(3-fluorobiphenyl-4-yl)propanoic acid. ijpsr.com
Modification of the Methoxy Group: As discussed in section 3.1.1, demethylation of the methoxy group to a hydroxyl group provides a key intermediate for further modification. The resulting 2-fluoro-2-(4-hydroxyphenyl)propanoic acid can be subjected to etherification or esterification at the phenolic hydroxyl group to introduce a variety of substituents.
Synthesis of Analogs with Modified Aromatic Rings: The synthesis of analogs with different substitution patterns on the aromatic ring would require starting from appropriately substituted precursors. For instance, the general synthesis of 2-aryl-2-fluoropropanoic acids often involves the fluorination of the corresponding 2-arylpropanoic acid or its ester. nih.gov By starting with different substituted 2-arylpropanoic acids, a range of analogs of the target compound can be prepared.
Computational and Theoretical Chemistry in the Study of 2 Fluoro 2 4 Methoxyphenyl Propanoic Acid
Conformational Analysis and Energetic Landscapes of Fluorinated Propanoic Acids
The flexibility of the propanoic acid chain, combined with the steric and electronic influence of the aromatic ring substituents, means that 2-Fluoro-2-(4-methoxyphenyl)propanoic acid can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers that separate them.
Computational methods are essential for exploring the complex potential energy surface (PES) of a molecule. weizmann.ac.il By systematically rotating bonds and calculating the corresponding energy, a detailed energetic landscape can be constructed. This landscape reveals the global minimum energy conformation—the most stable structure—as well as other local minima that may be populated at room temperature. weizmann.ac.il For fluorinated carboxylic acids, computational searches have been used to identify thousands of conformers and determine that the conformationally averaged properties, like pKa, are often dominated by the lowest-energy structures. epa.gov The topography of the energy landscape, whether it's a single funnel leading to a dominant stable structure or a rugged landscape with many competing basins, dictates the molecule's dynamic behavior and physical properties. weizmann.ac.ilnih.gov
Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the intra- and intermolecular forces. nih.gov
For this compound, MD simulations can be used to:
Explore Conformational Dynamics: Observe how the molecule transitions between different conformations in solution, providing a more realistic picture than static energy calculations.
Analyze Solvation: Simulate the molecule in a solvent like water to study how solvent molecules arrange around it and form hydrogen bonds. The interaction between the fluorine atom, the methoxy (B1213986) group, and the carboxylic acid with water can significantly influence the molecule's solubility and reactivity. nih.gov Fluorine's ability to accept hydrogen bonds can structure the local water network, stabilizing the ligand in its environment. nih.gov
Study Intermolecular Interactions: Simulate multiple molecules to understand aggregation behavior or the formation of dimers, which is common for carboxylic acids via hydrogen bonding. docbrown.info These interactions are crucial for understanding the bulk properties of the material. The presence of fluorine can modulate these interactions, sometimes weakening traditional π-stacking while potentially introducing other favorable contacts. nih.gov
An accurate force field is essential for meaningful MD simulations, and developing customized parameters for fluorinated ligands is a key area of research to properly capture their unique electronic properties. nih.gov
Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry Fragmentation)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, these methods can help confirm molecular structures and assign experimental spectra.
NMR Spectroscopy: Predicting ¹⁹F NMR chemical shifts is a significant application of computational chemistry, particularly using DFT methods. nih.govworktribe.com While challenging due to fluorine's high electron density, established protocols can now predict ¹⁹F chemical shifts with a high degree of accuracy, often with a mean absolute error of a few ppm. nih.gov These calculations help in assigning specific fluorine atoms in complex molecules and can even be used to distinguish between different conformers or binding modes in a protein-ligand complex. nih.govnih.gov The ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F NMR shifts. rsc.org
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. researchgate.net These calculations produce a theoretical infrared (IR) spectrum, showing the frequencies and intensities of vibrational modes such as C=O, O-H, and C-F stretching. nih.govdocbrown.info While harmonic frequency calculations often have systematic errors, these can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. arxiv.orgarxiv.org This allows for the confident assignment of absorption bands to specific molecular motions. For propanoic acid, the characteristic broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (1725-1700 cm⁻¹) are key features that would be modeled. docbrown.info
Mass Spectrometry Fragmentation: While direct prediction of entire mass spectra is complex, quantum chemical calculations can be used to investigate the stability of potential fragment ions and the energetics of fragmentation pathways. nih.gov For carboxylic acids, common fragmentation patterns include the loss of -OH (M-17) and -COOH (M-45) moieties. libretexts.orgmiamioh.edu For perfluorinated carboxylic acids, studies have shown that fragmentation after initial decarboxylation is complex and can involve fluorine migration, leading to a series of rearranged anions before subsequent fragmentation. nih.gov Theoretical calculations can help rationalize these observed pathways by determining the relative energies of intermediates and transition states.
Table 2: Predicted Spectroscopic Data for a Representative Fluorinated Carboxylic Acid
| Spectroscopic Technique | Predicted Feature | Computational Method | Significance |
|---|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | DFT (e.g., ωB97XD/aug-cc-pvdz) | Assigns the fluorine environment, sensitive to electronic effects and conformation. rsc.orgresearchgate.net |
| ¹³C NMR | Chemical Shift (δ) | DFT (e.g., B3LYP/6-31+G(d,p)) | Predicts shifts for carbonyl, aromatic, and aliphatic carbons. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G*) | Correlates calculated vibrational modes (e.g., C=O stretch, C-F stretch) with experimental absorption bands. nih.govdocbrown.info |
| Mass Spectrometry | Fragmentation Pathways | DFT/Ab Initio Energy Calculations | Determines the stability of potential fragment ions to explain the observed fragmentation pattern. nih.gov |
Advanced Analytical Characterization Techniques in Chemical Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid, offering detailed insights into its atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-methoxyphenyl group would appear as two doublets in the downfield region (typically δ 6.8-7.5 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The methyl protons, adjacent to the fluorine-bearing chiral center, would show a characteristic doublet due to coupling with the fluorine atom, anticipated in the δ 1.7-2.0 ppm range. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position (around 175 ppm). The aromatic carbons would show a set of signals between δ 114 and δ 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield. The quaternary carbon atom bonded to the fluorine atom would exhibit a signal that is split into a doublet due to one-bond C-F coupling, and its chemical shift would be in the range of δ 90-100 ppm. The methoxy carbon would appear around δ 55 ppm, and the methyl carbon would be observed as a doublet (due to two-bond C-F coupling) in the upfield region (around δ 25 ppm).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would display a single resonance, likely a quartet due to coupling with the adjacent methyl protons. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | ~175 (d) |
| Aromatic (C-H) | 6.8 - 7.5 (m, 4H) | 114 - 130 |
| Aromatic (C-O) | - | ~160 |
| Aromatic (C-C(F)) | - | ~135 (d) |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55 |
| Quaternary (C-F) | - | 90 - 100 (d) |
| Methyl (-CH₃) | 1.7 - 2.0 (d, 3H) | ~25 (d) |
s = singlet, d = doublet, m = multiplet. Predicted values are based on analogous structures.
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₁FO₃), the molecular weight is 198.19 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 198. The fragmentation of this molecular ion would likely involve the loss of the carboxylic acid group (COOH, 45 Da) to give a fragment at m/z 153. Another prominent fragmentation pathway could be the loss of a methyl radical from the molecular ion, followed by the loss of carbon dioxide, or the cleavage of the C-C bond between the chiral center and the phenyl ring. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the compound with high accuracy.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 198 | [C₁₀H₁₁FO₃]⁺ (Molecular Ion) |
| 153 | [C₉H₁₀FO]⁺ ([M - COOH]⁺) |
| 135 | [C₈H₈FO]⁺ |
| 107 | [C₇H₇O]⁺ |
Predicted fragmentation is based on common fragmentation patterns of similar compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C-F stretching vibration is expected to appear in the range of 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while C-O stretching of the methoxy group and the carboxylic acid would appear in the 1250-1000 cm⁻¹ region. docbrown.infodocbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 2500-3300 | O-H | Carboxylic acid, broad |
| ~3000 | C-H | Aromatic |
| 1700-1725 | C=O | Carboxylic acid, strong |
| 1600, 1500 | C=C | Aromatic ring |
| 1250-1300 | C-O | Aryl ether |
| 1000-1100 | C-F | Stretch |
Data is based on typical ranges for these functional groups. docbrown.infodocbrown.info
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a compound. For a chiral molecule like this compound, chiral chromatography is particularly important.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds. To separate the enantiomers of this compound and determine the enantiomeric excess (ee) of a sample, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving the enantiomers of 2-arylpropanoic acids. nih.govmdpi.com
The separation would typically be performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape. The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess.
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
While spectroscopic and chromatographic methods can provide extensive information about the structure and enantiomeric purity of a compound, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional model of the electron density within the crystal can be constructed, revealing the precise arrangement of atoms in space.
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the X-ray diffraction analysis would not only confirm the molecular connectivity but would also definitively establish the absolute configuration (R or S) of the chiral center. This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. As of now, no public crystal structure data for this compound is available in the crystallographic databases.
Mechanistic Insights into Chemical Processes Involving Fluorinated Arylpropanoic Acids
Elucidation of Enzyme-Catalyzed Reaction Mechanisms and Byproduct Formation Pathways
Enzyme-catalyzed reactions offer a highly selective and efficient means for the synthesis and modification of fluorinated arylpropanoic acids. The mechanisms of these reactions are often intricate, leveraging the specific properties of the fluorine atom to achieve high selectivity.
One key enzymatic approach for obtaining enantiomerically pure 2-aryl-2-fluoropropanoic acids is through kinetic resolution. This process involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. Lipases are a common class of enzymes used for this purpose. For instance, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids can be achieved through enantioselective esterification. nih.govmdpi.com In a plausible reaction pathway, a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), facilitates the formation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and an activating agent like pivalic anhydride. mdpi.com This intermediate then reacts with an alcohol in a stereoselective manner, catalyzed by the chiral BTM, to form the ester of one enantiomer, while the other enantiomer of the carboxylic acid is recovered. mdpi.com The selectivity of this process is dependent on the formation of a diastereomeric transition state involving the mixed anhydride, the alcohol, and the chiral catalyst. mdpi.com
The efficiency of such resolutions is influenced by several factors, including the choice of enzyme, solvent, and acyl donor. For example, in the lipase-catalyzed kinetic resolution of fluorinated propargyl alcohols, Novozym 435 (a lipase from Candida antarctica) has been shown to be highly effective, particularly with vinyl butanoate as the acyl donor in n-hexane. researchgate.net Similarly, lipases from Pseudomonas fluorescens have demonstrated utility in the asymmetric hydrolysis of 2-fluoro-3-mercaptopropanoate derivatives. acs.org
Byproduct formation in these enzymatic resolutions can occur, although the high selectivity of enzymes generally minimizes this. Potential side reactions could include non-selective background hydrolysis or esterification, or decomposition of the substrate under the reaction conditions. For instance, in the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids with an ortho-methoxyphenyl group, rapid decomposition of the substrate was observed, leading to lower yields of the desired products. mdpi.com
Principles of Stereochemical Control in Asymmetric Synthesis of Fluoro-Substituted Compounds
Achieving a high degree of stereochemical control is a central challenge in the synthesis of chiral fluoro-substituted compounds like 2-Fluoro-2-(4-methoxyphenyl)propanoic acid. Several strategies have been developed to address this, primarily revolving around the use of chiral auxiliaries, chiral catalysts, and biocatalysis.
Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, such as fluorination, and is then removed to yield the enantiomerically enriched product. While specific examples for this compound are not detailed in the provided search results, the principle is widely applied in the synthesis of other α-fluoroalkyl-α-amino acids. For example, a chiral sulfinyl group can be used as an auxiliary to direct the diastereoselective addition of nucleophiles to fluorinated imines. nih.gov
Enantioselective Catalysis: The use of chiral catalysts to create a chiral environment around the reacting molecules is a powerful approach. In the context of fluorination, chiral catalysts can selectively catalyze the addition of a fluorine atom to one face of a prochiral enolate. For instance, the enantioselective monofluorination of α-keto-esters has been achieved using a chiral Palladium-enolate intermediate. nih.gov Similarly, chiral phase-transfer catalysts have been employed for the enantio- and diastereoselective fluorination of allylamines. nih.gov
Biocatalysis: As discussed in the previous section, enzymes are highly effective in controlling stereochemistry. In addition to kinetic resolutions, enzymes can be used for the direct asymmetric synthesis of fluorinated compounds. For example, aldolase enzymes have been used for the asymmetric construction of secondary and tertiary fluorides from β-fluoro-α-ketoacids. nih.gov The active site of the enzyme provides a precisely defined three-dimensional space that dictates the orientation of the substrates, leading to the formation of a specific stereoisomer. The enantioselectivity of lipase-catalyzed reactions is often explained by models of the enzyme's active site, such as Kazlauskas's rule, which considers the relative sizes of the substituents at the stereocenter to fit into specific pockets within the active site. mdpi.com
The following table summarizes the enantiomeric excess (ee) and selectivity factor (s) achieved in the kinetic resolution of various 2-aryl-2-fluoropropanoic acids using a chiral acyl-transfer catalyst, demonstrating the feasibility of achieving high stereochemical control.
| Entry | Aryl Group | Yield (%) of Ester | ee (%) of Ester | Yield (%) of Acid | ee (%) of Acid | Selectivity Factor (s) |
| 1 | Phenyl | 46 | 82 | 48 | 71 | 16 |
| 2 | 4-Methylphenyl | 47 | 84 | 48 | 74 | 19 |
| 3 | 4-Methoxyphenyl (B3050149) | 46 | 85 | 49 | 74 | 20 |
| 4 | 4-Chlorophenyl | 42 | 91 | 51 | 68 | 39 |
| 5 | 3-Chlorophenyl | 43 | 90 | 50 | 69 | 35 |
| 13 | 4-Isobutylphenyl (2-Fluoroibuprofen) | 40 | 88 | 52 | 60 | 31 |
| Data sourced from a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com |
Investigating the Electronic and Steric Influence of Fluorine on Reaction Kinetics and Selectivity
The fluorine atom, despite being the smallest halogen, exerts a profound influence on the kinetics and selectivity of chemical reactions due to its unique electronic and steric properties.
Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). When attached to the α-carbon of a carboxylic acid, as in this compound, this effect increases the acidity of the carboxyl group. This electronic perturbation can significantly impact reaction rates. For example, in enzyme-catalyzed reactions, the altered pKa of the substrate can affect its binding to the enzyme's active site and the facility of proton transfer steps in the catalytic mechanism. A notable example is the fluoroacetyl-CoA thioesterase (FlK), which exhibits a 10,000-fold rate acceleration for the hydrolysis of fluoroacetyl-CoA compared to acetyl-CoA. This dramatic increase in rate is attributed to the fluorine substituent lowering the pKa of the α-protons, enabling a Cα-deprotonation mechanism that is not accessible to the non-fluorinated analog. nih.gov
Steric Effects: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Consequently, replacing a hydrogen atom with a fluorine atom generally results in a minimal steric perturbation. nih.gov This allows fluorinated molecules to often mimic their non-fluorinated counterparts in terms of size and shape, enabling them to fit into the same enzyme active sites or interact with the same receptors. However, the similarity in size between fluorine and hydrogen can also pose a challenge for stereochemical differentiation, as seen in some diastereoselective reactions where distinguishing between H and F atoms is difficult. cas.cn
The combination of strong electronic effects and minimal steric hindrance is a key reason for the widespread use of fluorine in medicinal chemistry and materials science. In the context of this compound, the α-fluorine atom is expected to influence the reactivity of the carboxylic acid group and play a crucial role in directing the stereochemical outcome of asymmetric syntheses. For instance, in the BTM-catalyzed kinetic resolution mentioned earlier, the similarity in size between the fluorine and hydrogen atoms was anticipated to allow the fluorinated substrates to be successfully resolved, which was indeed the case. mdpi.com
The following table provides a comparison of the steric and electronic parameters of fluorine and hydrogen, highlighting the unique properties of the fluorine atom.
| Property | Fluorine (F) | Hydrogen (H) |
| van der Waals Radius (Å) | 1.47 | 1.20 |
| Electronegativity (Pauling Scale) | 3.98 | 2.20 |
| C-F Bond Energy (kcal/mol) | ~116 | - |
| C-H Bond Energy (kcal/mol) | - | ~99 |
This unique combination of properties makes the fluorine atom a powerful tool for modulating the chemical and biological behavior of organic molecules.
Research Applications of 2 Fluoro 2 4 Methoxyphenyl Propanoic Acid As a Synthetic Building Block
Utility in the Modular Synthesis of Complex Chemical Structures
The structure of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid is inherently modular, comprising a fluorinated propionic acid unit and a methoxy-substituted phenyl ring. This allows it to be used as a versatile building block for constructing more complex molecules. The carboxylic acid functional group serves as a handle for a variety of chemical transformations, such as amidation, esterification, or reduction, enabling its covalent linkage to other molecular fragments.
For instance, the core structure of a (2-fluoro-4-methoxyphenyl) group can be incorporated into larger systems through synthetic strategies like Suzuki coupling, where a corresponding boronic acid derivative is used. nih.gov This demonstrates the utility of this substituted phenyl ring as a stable and functional component in modular assembly. The propanoic acid derivative itself can be coupled to amines, alcohols, or other nucleophiles to create a diverse library of compounds built upon the α-fluoro-α-arylpropionic acid framework. This modular approach is fundamental in combinatorial chemistry and drug discovery, where systematic structural variations are required to optimize biological activity.
Role in the Development and Exploration of Other Fluorinated Arylpropionic Acid Analogues
This compound serves as a parent structure or key intermediate in the synthesis and exploration of other fluorinated arylpropionic acid analogues. In medicinal chemistry, researchers often synthesize derivatives of a lead compound to probe the structure-activity relationship (SAR). nih.gov
A relevant example is the development of derivatives of 2-fluoroloxoprofen, a nonsteroidal anti-inflammatory drug (NSAID). nih.gov Researchers have synthesized various analogues of this 2-fluoro-phenylpropanoic acid derivative to study their properties and biological activities. nih.govresearchgate.net By systematically modifying parts of the molecule—such as the aryl ring or by converting the carboxylic acid to an amide—scientists can investigate how these changes affect the compound's therapeutic efficacy and other properties. This process of creating analogues is crucial for drug optimization, aiming to enhance potency or reduce side effects. The synthesis of such derivatives highlights the role of the core fluorinated arylpropionic acid structure as a foundational template for new chemical entities. nih.gov
Fundamental Studies on Structure-Reactivity Relationships in Novel Fluorinated Systems
The study of compounds like this compound is important for understanding the fundamental principles of structure and reactivity in fluorinated organic molecules. The introduction of a fluorine atom, the most electronegative element, at a stereogenic center adjacent to a carbonyl group and an aromatic ring creates a unique electronic and steric environment.
This structure allows for fundamental studies into:
Acidity: The inductive effect of the α-fluorine atom is expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart.
Reactivity: The fluorine atom can influence the reactivity of the adjacent carbonyl group and the stability of intermediates formed during reactions at the α-carbon.
Conformation: The stereoelectronic effects of the C-F bond can impact the rotational preferences around the single bonds of the propanoic acid chain, which can be critical for molecular recognition and biological activity.
Understanding these relationships in relatively simple systems like α-arylpropionic acids provides valuable insights that can be applied to the design of more complex fluorinated molecules with desired properties. researcher.life The unique reactivity of fluorinated compounds continues to be an active area of research, with sulfenyl fluorides, for example, being explored as versatile reagents for producing a variety of fluorinated organic compounds. chemrxiv.orgchemrxiv.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa (predicted) | ~4.0 (Estimated based on the inductive effect of fluorine on propanoic acid) |
| LogP (predicted) | Data not available |
Table 2: Spectroscopic Data (Expected) for this compound
| Spectrum Type | Expected Chemical Shifts (δ) and Coupling (J) |
| ¹H NMR | ~10-12 ppm (s, 1H, -COOH); ~7.3 ppm (d, J ≈ 9 Hz, 2H, Ar-H ortho to -C(F)CH₃); ~6.9 ppm (d, J ≈ 9 Hz, 2H, Ar-H ortho to -OCH₃); ~3.8 ppm (s, 3H, -OCH₃); ~1.8 ppm (d, J ≈ 24 Hz, 3H, -CH₃). |
| ¹³C NMR | ~175 ppm (d, J ≈ 25 Hz, -C=O); ~160 ppm (s, Ar-C-OCH₃); ~130-135 ppm (d, J ≈ 5 Hz, Ar-C); ~128 ppm (d, J ≈ 20 Hz, Ar-C); ~114 ppm (s, Ar-C); ~95 ppm (d, J ≈ 180 Hz, -C-F); ~55 ppm (s, -OCH₃); ~22 ppm (d, J ≈ 25 Hz, -CH₃). |
| ¹⁹F NMR | A single resonance (quartet) is expected due to coupling with the three methyl protons. The specific chemical shift would depend on the solvent and standard used. |
Note: These are predicted values based on standard chemical shift tables and data for structurally similar compounds like propanoic acid and its derivatives. docbrown.infochemicalbook.comchemicalbook.com Actual experimental values may vary.
Future Perspectives and Emerging Avenues in 2 Fluoro 2 4 Methoxyphenyl Propanoic Acid Research
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of α-fluorinated carboxylic acids, including 2-Fluoro-2-(4-methoxyphenyl)propanoic acid, is an area of active research. While established methods exist, the focus is shifting towards developing more efficient, selective, and environmentally benign processes.
Future advancements are expected in the following areas:
Direct Catalytic C-H Fluorination: A significant goal is the direct, late-stage fluorination of the α-C-H bond in the parent arylpropanoic acid. This approach circumvents the need for pre-functionalized substrates, thereby shortening synthetic routes and improving atom economy. Research into transition-metal-free methods and novel organocatalysts is particularly promising. mdpi.com
Enantioselective Fluorination: The creation of a stereogenic center containing a fluorine atom offers a powerful tool for modulating biological activity. The development of highly enantioselective fluorination methods, using chiral catalysts, will be crucial for accessing single-enantiomer products of this compound and related compounds. Yuan et al. (2021) have demonstrated the use of chiral isothiourea catalysts for the highly enantioselective α-fluorination of carboxylic acids. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, especially for reactions involving highly reactive fluorinating agents. Implementing flow protocols for the synthesis of fluorinated arylpropanoic acids could lead to higher yields and purity while minimizing hazardous conditions.
Novel Fluorinating Reagents: The development of new electrophilic and nucleophilic fluorinating agents with improved handling characteristics and unique reactivity profiles continues to be a priority. Reagents like Selectfluor® have been employed in the direct fluorination of silyl (B83357) ketene (B1206846) acetals derived from α-arylcarboxylic acids, providing a general method for preparing α-fluoro-α-arylcarboxylic acids. researchgate.net
Biocatalysis: The use of enzymes to catalyze fluorination reactions is an emerging field with great potential for unparalleled selectivity. nih.gov Future research may identify or engineer enzymes capable of performing stereoselective fluorination on arylpropanoic acid scaffolds under mild, aqueous conditions.
| Methodology | Traditional Approach | Emerging/Future Direction | Key Advantages of Future Direction |
|---|---|---|---|
| Substrate Requirement | Requires pre-functionalized starting materials (e.g., α-hydroxy or α-bromo acids). | Direct C-H functionalization of the parent propanoic acid. | Improved atom economy, shorter synthetic routes. |
| Stereocontrol | Often produces racemic mixtures requiring resolution. | Development of chiral catalysts for direct enantioselective fluorination. mdpi.com | Direct access to single enantiomers, crucial for pharmacological studies. |
| Reaction Conditions | Can involve harsh reagents and stoichiometric amounts of reactants. | Catalytic methods, flow chemistry, and biocatalysis under milder conditions. nih.gov | Increased safety, scalability, sustainability, and process control. |
| Fluorinating Agent | Use of classical, often hazardous, fluorinating agents. | Design of safer, more selective, and recyclable fluorinating reagents. researchgate.net | Improved safety profile and potentially novel reactivity. |
Integration of Advanced Computational Modeling for Rational Design of New Transformations
Computational chemistry is becoming an indispensable tool for accelerating the development of new synthetic methods and understanding complex reaction mechanisms. For fluorinated compounds, where electronic effects can be profound and non-intuitive, in silico modeling offers significant advantages.
Future applications in the context of this compound research include:
Mechanism Elucidation: Density Functional Theory (DFT) and other high-level computational methods can be used to map the potential energy surfaces of fluorination reactions. This allows researchers to understand transition states, identify key intermediates, and rationalize observed selectivity, thereby guiding the optimization of reaction conditions.
Catalyst Design: Computational screening can accelerate the discovery of new catalysts for fluorination. By modeling the interaction between the substrate, catalyst, and fluorinating agent, researchers can rationally design catalysts with enhanced activity and selectivity, bypassing laborious experimental screening.
Predicting Reactivity: The unique electronegativity of fluorine significantly influences the electronic properties and reactivity of a molecule. thieme-connect.de Computational models can predict how the introduction of a fluorine atom at the α-position of 2-(4-methoxyphenyl)propanoic acid will affect the reactivity of other functional groups in the molecule, aiding in the design of subsequent transformations.
Innovation in Analytical and Characterization Techniques for Complex Fluorinated Systems
The unique properties of the fluorine atom necessitate specialized analytical techniques for the unambiguous characterization of fluorinated molecules and the analysis of their behavior in complex matrices.
Emerging trends in this area include:
Advanced NMR Spectroscopy: While ¹⁹F NMR is a standard tool, future developments will focus on higher-sensitivity probes and multi-dimensional techniques (e.g., ¹H-¹⁹F HOESY) to provide detailed information about the conformation and intermolecular interactions of compounds like this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming molecular formulas. Innovations in ionization techniques and hyphenated methods, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are being explored for ultra-trace quantification of total fluorine content, which is crucial for environmental and metabolic studies. nih.gov
Chromatographic Methods: The development of new stationary phases for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) that offer enhanced selectivity for fluorinated compounds is an ongoing area of research. nih.gov These advanced separation techniques are essential for resolving complex mixtures and isolating low-abundance isomers or metabolites.
Total Organic Fluorine (TOF) Analysis: Methods for determining the total amount of organic fluorine, such as combustion ion chromatography (CIC), are vital for screening and environmental monitoring. nih.govnih.gov
| Technique | Application for Fluorinated Systems | Future Innovation |
|---|---|---|
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Provides direct information on the chemical environment of fluorine atoms. nih.gov | Higher field magnets, cryoprobes for increased sensitivity, advanced pulse sequences for structural elucidation. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Enables sensitive quantification of total fluorine, overcoming high ionization energy challenges. nih.gov | Improved sample introduction systems and interference removal techniques for complex biological and environmental matrices. |
| High-Performance Liquid Chromatography (HPLC) | Separation of fluorinated compounds and their isomers. nih.gov | Development of novel stationary phases with fluorine-specific interactions (fluorous phases) for enhanced resolution. |
| Gas Chromatography (GC) | Analysis of volatile fluorinated compounds, often after derivatization. cdc.gov | Miniaturized and portable GC-MS systems for on-site analysis. |
Further Exploration of Structure-Function Relationships within Fluorinated Arylpropanoic Acid Chemical Space
The precise impact of α-fluorination on the biological and physicochemical properties of arylpropanoic acids is a key area for future investigation. A systematic exploration of the structure-function relationships will be critical for harnessing the full potential of this chemical class.
Key research avenues include:
Physicochemical Property Modulation: The introduction of fluorine can significantly alter acidity (pKa), lipophilicity (logD), and metabolic stability. researchgate.netopen.ac.uk Systematic studies, employing techniques like matched molecular pair analysis, will be conducted to quantify how α-fluorination on the propanoic acid chain, in concert with modifications to the 4-methoxyphenyl (B3050149) ring, fine-tunes these properties. nih.gov
Conformational Effects: The fluorine atom can induce specific conformational preferences through steric and electronic interactions (e.g., gauche effects). nih.gov Understanding how α-fluorination in this compound influences the molecule's preferred three-dimensional shape is crucial, as this directly impacts its ability to bind to biological targets.
Bioisosteric Replacement: Research will continue to explore the role of the α-fluoro acid motif as a bioisostere for other functional groups. Comparative studies against non-fluorinated analogues will help delineate the specific advantages conferred by the fluorine atom in terms of binding affinity, metabolic stability, and pharmacokinetic profiles. researchgate.net
Expanded Chemical Libraries: The synthesis and screening of focused libraries of analogues of this compound, with systematic variations in both the aryl substituent and the propanoic acid side chain, will generate comprehensive Structure-Activity Relationship (SAR) data. This data will be invaluable for the rational design of new molecules with optimized properties for specific applications.
| Structural Modification | Potential Effect on Physicochemical Property | Rationale |
|---|---|---|
| α-Fluorination | Increases acidity (lowers pKa). researchgate.net | Strong inductive electron-withdrawing effect of fluorine stabilizes the carboxylate anion. |
| α-Fluorination | Increases lipophilicity (logP/logD). | Fluorine can mask polar groups and increase partitioning into nonpolar environments. |
| Modification of Aryl Ring Substituents (e.g., replacing -OCH₃) | Tunes overall lipophilicity and electronic properties. | Allows for fine-tuning of properties to optimize for specific biological targets or material characteristics. |
| Introduction of a Second Fluorine Atom | Further accentuates changes in acidity and conformation. | Gem-difluoro groups have distinct steric and electronic profiles that can block metabolic oxidation. |
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-2-(4-methoxyphenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A feasible route involves fluorination of a pre-functionalized propanoic acid derivative. For example:
Start with 2-(4-methoxyphenyl)propanoic acid and introduce fluorine via electrophilic substitution or nucleophilic displacement using fluorinating agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) .
Optimize temperature (e.g., 60–80°C) and reaction time (6–12 hours) to balance yield and purity.
Key Considerations :
- Monitor by TLC or HPLC to track fluorination progress.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- <sup>1</sup>H NMR : Identify the methoxy group (δ 3.8 ppm, singlet) and fluorine-induced splitting patterns in aromatic protons (δ 6.8–7.3 ppm). The CF group may cause coupling (J = ~48 Hz) .
- <sup>19</sup>F NMR : A single peak near δ -200 ppm confirms fluorine incorporation .
- IR Spectroscopy : Look for C=O stretch (~1700 cm<sup>-1</sup>) and C-F stretch (~1100 cm<sup>-1</sup>) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis of this compound?
- Methodological Answer : Contradictions often arise from:
- Solvent Polarity : Higher scales may require solvent optimization (e.g., switching from THF to DMF for better solubility) .
- Impurity Profiles : Use HPLC-MS to detect by-products like de-fluorinated analogs or ester intermediates. Compare against reference standards (e.g., 2-(4-ethylphenyl)propanoic acid ).
- Kinetic vs. Thermodynamic Control : For fluorination, lower temperatures favor kinetic products, while prolonged heating may degrade the compound .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Perform density functional theory (DFT) calculations to map electronic effects of substituents on the methoxyphenyl ring. Fluorine’s electronegativity may enhance binding to target enzymes .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory applications). Prioritize derivatives with lower binding energies .
Validate predictions via in vitro assays (e.g., enzyme inhibition IC50) .
Analytical and Safety Considerations
Q. What are the critical steps for ensuring reproducibility in chromatographic analysis of this compound?
- Methodological Answer :
- Column Selection : Use a C18 column with 5 µm particle size for HPLC.
- Mobile Phase : Acetonitrile/0.1% formic acid (60:40) at 1 mL/min flow rate.
- Calibration : Include internal standards (e.g., 2-(4-chlorophenyl)propanoic acid) to normalize retention time shifts .
- Documentation : Report pH, column lot, and temperature to ensure cross-lab reproducibility .
Q. What safety protocols are essential for handling fluorinated aromatic compounds in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste .
- Exposure Monitoring : Air sampling for fluorine volatiles (e.g., HF) using OSHA Method 7903 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
